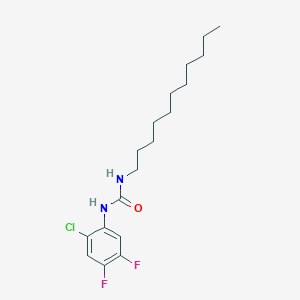![molecular formula C24H19N5O6 B15018751 N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15018751.png)
N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes hydroxyl, nitro, and hydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE typically involves the condensation of hydrazides with aldehydes or ketones. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. The specific steps are as follows:
Preparation of Hydrazide Intermediate: The hydrazide intermediate is synthesized by reacting hydrazine hydrate with an appropriate carboxylic acid or ester.
Condensation Reaction: The hydrazide intermediate is then reacted with 2-hydroxybenzaldehyde and 4-nitrobenzaldehyde under reflux conditions in ethanol or methanol, using an acid catalyst such as hydrochloric acid or sulfuric acid.
Purification: The resulting product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, affecting their function.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress pathways, by generating reactive oxygen species (ROS) or by scavenging free radicals.
Comparación Con Compuestos Similares
Similar Compounds
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHANEDITHIOAMIDE: Similar structure but contains sulfur atoms instead of the nitro group.
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE: Contains a pyridine ring instead of the nitro group.
Uniqueness
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H19N5O6 |
|---|---|
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylidene]propanediamide |
InChI |
InChI=1S/C24H19N5O6/c30-21-7-3-1-5-17(21)14-25-27-23(32)20(13-16-9-11-19(12-10-16)29(34)35)24(33)28-26-15-18-6-2-4-8-22(18)31/h1-15,30-31H,(H,27,32)(H,28,33)/b25-14+,26-15+ |
Clave InChI |
FPCVCFMQDZBZAX-LVSXPEEVSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N/N=C/C3=CC=CC=C3O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B15018670.png)
![4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018678.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B15018704.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15018712.png)
![N'-[(E)-[5-(Morpholin-4-YL)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B15018719.png)

![3-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15018731.png)
![N-(4-Ethylphenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B15018733.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(dimethylamino)benzoate](/img/structure/B15018746.png)
![4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate](/img/structure/B15018754.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018758.png)
![3-(4-chlorophenyl)-4-(4-methoxyphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15018762.png)
